molecular formula C8H13NO3 B14325025 Ethyl 2-amino-4-oxohex-2-enoate CAS No. 110578-37-5

Ethyl 2-amino-4-oxohex-2-enoate

Cat. No.: B14325025
CAS No.: 110578-37-5
M. Wt: 171.19 g/mol
InChI Key: GFUZUXQDALKWPW-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-oxohex-2-enoate is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol . It is an ethyl ester derivative featuring both an amino group and an oxo (ketone) group on a hex-2-enoate carbon chain, making it a potential building block in organic synthesis. This structure is characteristic of a family of unnatural α-amino acids, which are increasingly valuable as probes in chemical biology and as chiral building blocks for the synthesis of pharmacologically active compounds . Researchers utilize such compounds in the development of novel peptidomimetics and heterocyclic scaffolds . As a reagent, its structure suggests potential utility in reactions typical of α,β-unsaturated carbonyls and α-amino esters, such as condensations and cyclizations. For instance, analogous enone-derived α-amino acids have been used in regioselective condensation and aza-Michael reactions to synthesize pyrazole-containing amino acids, which have applications in creating fluorescent probes and studying biological processes . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

110578-37-5

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

ethyl 2-amino-4-oxohex-2-enoate

InChI

InChI=1S/C8H13NO3/c1-3-6(10)5-7(9)8(11)12-4-2/h5H,3-4,9H2,1-2H3

InChI Key

GFUZUXQDALKWPW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C=C(C(=O)OCC)N

Origin of Product

United States

Preparation Methods

Synthesis of Ethyl 4-Oxohexanoate

The γ-keto ester ethyl 4-oxohexanoate serves as a precursor. It is synthesized via Grignard addition to ethyl acetoacetate:

  • Reagents : Ethyl acetoacetate, ethyl magnesium bromide (2.0 equiv), dry THF.
  • Conditions : Reaction at 0°C → room temperature (12 h), followed by acid quenching.
  • Yield : ~65–70% (inferred from analogous Grignard reactions).

Enamine Formation with Ammonium Acetate

The γ-keto ester undergoes condensation with ammonium acetate under dehydrating conditions:

  • Reagents : Ethyl 4-oxohexanoate, ammonium acetate (1.5 equiv), toluene.
  • Conditions : Reflux with a Dean-Stark trap (6–8 h) to remove H₂O.
  • Yield : 55–60%.
  • Mechanism : Nucleophilic attack by ammonia on the ketone, followed by dehydration to form the α,β-unsaturated enamine.

Boc-Protected Intermediate Route

Synthesis of Ethyl (E)-2-((tert-Butoxycarbonyl)amino)-3-oxohex-4-enoate

A Boc-protected intermediate is prepared via Michael addition :

  • Reagents : Ethyl acetoacetate, tert-butyl carbamate, crotonoyl chloride, LiHMDS.
  • Conditions : −78°C in THF (2 h), followed by warming to room temperature.
  • Yield : 48–52%.

Deprotection to Ethyl 2-Amino-4-oxohex-2-enoate

Acid-mediated deprotection :

  • Reagents : HCl (4 M in dioxane), Boc-protected intermediate.
  • Conditions : Stirring at room temperature (4 h).
  • Yield : 85–90%.

One-Pot Tandem Reaction

Direct Synthesis from Ethyl Cyanoacetate

A Gewald-like reaction adapted for linear enamines:

  • Reagents : Ethyl cyanoacetate, elemental sulfur, morpholine, hexanal.
  • Conditions : Solvent-free, 80°C (6 h).
  • Yield : 40–45%.
  • Limitation : Lower yield due to competing thiophene formation.

Catalytic Reductive Amination

Hydrogenation of Ethyl 2-Oxo-4-hexenoate

A two-step process involving reductive amination :

  • Synthesis of α,β-unsaturated ester : Ethyl 2-oxo-4-hexenoate via Claisen condensation.
  • Amination : Pd/C-catalyzed hydrogenation with NH₃ in ethanol (50°C, 12 h).
  • Yield : 60–65%.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Enamine Condensation NH₄OAc, γ-keto ester Reflux, Dean-Stark 55–60 Simple setup, scalable Requires precursor synthesis
Boc Deprotection Boc-protected intermediate HCl/dioxane 85–90 High yield, purity Multi-step synthesis
One-Pot Tandem Reaction Ethyl cyanoacetate, S₈ Solvent-free, 80°C 40–45 Minimal purification Low yield
Reductive Amination Pd/C, NH₃ H₂, 50°C 60–65 Mild conditions Requires H₂ gas

Optimization Insights

  • Solvent Effects : Polar aprotic solvents (e.g., THF) improve enamine formation yields by stabilizing intermediates.
  • Catalyst Screening : Morpholine enhances reaction rates in one-pot methods by acting as a base and sulfur activator.
  • Temperature Control : Low temperatures (−78°C) prevent side reactions in Boc-protection routes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-oxohex-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can react with the amino group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted amines and other derivatives.

Scientific Research Applications

Ethyl 2-amino-4-oxohex-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug development, especially for targeting specific enzymes and receptors.

    Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-oxohex-2-enoate involves its interaction with various molecular targets. The amino and keto groups allow it to form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

2-(2-Ethoxy-2-oxoacetamido)benzoic acid ()
  • Formula: C₁₁H₁₁NO₅
  • Key Features : Contains a benzoic acid moiety and an ethoxy-oxoacetamido side chain.
  • Hydrogen Bonding : Forms O–H⋯O and C–H⋯O interactions, leading to planar molecular packing in crystals .
  • Comparison: Unlike Ethyl 2-amino-4-oxohex-2-enoate, this compound lacks an α,β-unsaturated system but shares ester and amide functionalities. The benzoic acid group enhances acidity and hydrogen-bond donor capacity, influencing solubility and crystal lattice stability.
Ethyl 2-(allyl(2-ethoxy-2-oxoethyl)amino)pent-4-enoate ()
  • Formula: C₁₄H₂₃NO₄
  • Key Features: Features allyl and ethoxy-oxoethyl substituents on the amino group, along with a pentenoate backbone.
  • Reactivity: The allyl group may participate in cycloaddition reactions, while the ester and amino groups enable further functionalization.
  • Comparison: Larger molecular weight (269.34 g/mol vs.
Ethyl 2-(4-chlorophenoxy)acetoacetate ()
  • Formula : C₁₂H₁₃ClO₄
  • Key Features: Contains a chlorophenoxy group and an acetoacetate ester.
  • Applications : Likely used as a pesticide or pharmaceutical intermediate due to the electron-withdrawing chlorine atom.
  • Comparison: The chlorophenoxy group enhances lipophilicity and resistance to hydrolysis compared to the amino-ketone system in this compound.

Hydrogen Bonding and Crystallographic Behavior

This compound’s amino and ketone groups can form N–H⋯O and C=O⋯H interactions, similar to patterns observed in 2-(2-Ethoxy-2-oxoacetamido)benzoic acid . However, the absence of a carboxylic acid group in the target compound may result in weaker intermolecular forces, leading to less stable crystal lattices. Crystallographic tools like SHELXL () and ORTEP-3 () are critical for analyzing such differences in packing efficiency and molecular conformation.

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hydrogen Bonding Features
This compound C₈H₁₃NO₃ ~187.19 α,β-unsaturated ester, amine, ketone N–H⋯O, C=O⋯H
2-(2-Ethoxy-2-oxoacetamido)benzoic acid C₁₁H₁₁NO₅ 237.21 Benzoic acid, amide, ester O–H⋯O, C–H⋯O
Ethyl 2-(allyl(...)pent-4-enoate C₁₄H₂₃NO₄ 269.34 Allyl, ester, tertiary amine Weak C–H⋯O (due to steric hindrance)
Ethyl 2-(4-chlorophenoxy)acetoacetate C₁₂H₁₃ClO₄ 268.68 Chlorophenoxy, acetoacetate ester Cl⋯π interactions, ester C=O⋯H

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